Thermal Stability: 1-Azido-4-nitrobenzene vs. 2-Nitrophenyl Azide (Eact Comparison)
The activation energy (Eact) for the pyrolysis of 1-azido-4-nitrobenzene is 40.6 kcal/mol, as determined in kinetic studies using decalin or di-n-butyl phthalate solutions. This is a significantly higher energy barrier compared to the ortho-substituted analog 2-nitrophenyl azide, which has an Eact of 26.2 kcal/mol under identical conditions [1]. This 55% higher activation energy indicates that 1-azido-4-nitrobenzene is substantially more thermally stable.
| Evidence Dimension | Activation Energy (Eact) for Pyrolysis |
|---|---|
| Target Compound Data | 40.6 kcal/mol |
| Comparator Or Baseline | 2-Nitrophenyl azide: 26.2 kcal/mol |
| Quantified Difference | 14.4 kcal/mol higher (55% increase) |
| Conditions | Kinetic studies in decalin or di-n-butyl phthalate solutions |
Why This Matters
The higher thermal stability of 1-azido-4-nitrobenzene translates to a wider safe operating temperature window, reduced risk of premature decomposition during synthesis or storage, and greater suitability for applications involving elevated temperatures, directly impacting procurement for process safety and reliability.
- [1] Dyall, L. K. (n.d.). Neighbouring-group participation in pyrolysis of aryl azides. Scilit. Kinetic studies of pyrolysis of substituted phenyl azides. View Source
